4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile
Overview
Description
4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol . It is characterized by the presence of a bromine atom, a nitrile group, and a pyrrolidinone ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyanobenzaldehyde and 3-bromo-2-pyrrolidinone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.
Industrial production methods may vary, but they typically involve large-scale synthesis using similar reaction conditions, with an emphasis on optimizing yield and purity.
Chemical Reactions Analysis
4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile can be compared with other similar compounds, such as:
4-(3-Chloro-2-oxopyrrolidin-1-yl)benzonitrile: Similar structure but with a chlorine atom instead of bromine.
4-(3-Fluoro-2-oxopyrrolidin-1-yl)benzonitrile: Contains a fluorine atom instead of bromine.
4-(3-Iodo-2-oxopyrrolidin-1-yl)benzonitrile: Contains an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom .
Properties
IUPAC Name |
4-(3-bromo-2-oxopyrrolidin-1-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-5-6-14(11(10)15)9-3-1-8(7-13)2-4-9/h1-4,10H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIZASJVDDJWKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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